Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18994671
InChI: InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-7-8(2)12-10(13)6-9/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester

CAS No.:

Cat. No.: VC18994671

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-7-8(2)12-10(13)6-9/h4-7H,3H2,1-2H3
Standard InChI Key FXTGUFPAVGQQSQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=NC(=CN2C=C1)C

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate, reflects its core structure: a fused imidazo-pyridine ring system with a methyl group at position 2 and an ethyl ester moiety at position 7. Key features include:

  • Molecular formula: C₁₁H₁₂N₂O₂ .

  • Stereochemical considerations: The planar imidazo[1,2-a]pyridine scaffold restricts rotational freedom, favoring rigid conformations that enhance binding affinity in biological systems .

  • Spectroscopic signatures:

    • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with methyl groups near δ 2.5–3.0 ppm .

    • ¹³C NMR: Carboxylate carbons appear at ~165–170 ppm, while pyridinic carbons range from 110–150 ppm .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of α-haloketones with 2-aminopyridines. For the 7-carboxylate variant, a patented method (CN108276405A) outlines the following steps :

  • Reaction of (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate in a 1:5 molar ratio under basic conditions (sodium ethoxide) at 5–10°C for 6–8 hours.

  • Work-up: Distilled water is added to isolate the oil phase, which is then refluxed with ethanol and potassium carbonate for 30–40 minutes.

  • Acidification and purification: Adjusting the pH to 4.5–5.0 with acetic acid yields the solid product after rotary evaporation (89% purity, 89% yield) .

Table 1: Key Synthetic Parameters

ParameterValue
Starting materials(2-Oxo-1(2H)-pyridyl)acetonitrile, ethyl formate
CatalystSodium ethoxide
Temperature5–10°C (step 1); reflux (step 2)
Yield89%
Purity99.5%

Challenges and Innovations

  • Positional isomerism: Unlike the more common 3-carboxylate analogues (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate ), the 7-carboxylate derivative requires precise control of reaction kinetics to avoid regioisomeric byproducts.

  • Scalability: The use of sodium ethoxide in stoichiometric amounts poses handling challenges, prompting research into catalytic alternatives .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related imidazo[1,2-a]pyridines reveals decomposition temperatures above 200°C, suggesting suitability for high-temperature applications .

Solubility and Partitioning

  • LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity conducive to membrane permeability in drug candidates .

  • Solubility: Poor aqueous solubility (<1 mg/mL) but miscible with polar aprotic solvents (e.g., DMSO, DMF) .

Biological Activity and Applications

Pharmaceutical Intermediate

The ethyl ester group serves as a prodrug motif, enabling hydrolytic conversion to active carboxylic acids in vivo. Applications include:

  • Anticancer agents: Derivatives inhibit kinase pathways (e.g., JAK2/STAT3) in in vitro models .

  • Antimicrobials: Structural analogs show MIC values of 4–16 μg/mL against Staphylococcus aureus .

Industrial and Agricultural Applications

Agrochemical Development

The compound’s rigidity and electronic profile make it a candidate for:

  • Herbicides: Disruption of plant acetolactate synthase (ALS) .

  • Insect growth regulators: Interference with chitin biosynthesis .

Material Science

  • Coordination polymers: Imidazo[1,2-a]pyridines act as ligands for luminescent metal-organic frameworks (MOFs) .

  • Thermosetting resins: Enhanced thermal stability (T₅% > 300°C) in epoxy composites .

Future Directions

  • Synthetic methodology: Develop enantioselective routes to access chiral derivatives.

  • Biological profiling: Expand in vivo studies to validate neuroprotective and anticancer claims.

  • Computational modeling: Predict ADMET properties using QSAR frameworks.

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